![molecular formula C20H22N2O2S2 B2670225 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946304-25-2](/img/structure/B2670225.png)

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

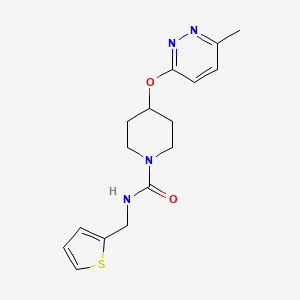

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide, also known as DTBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTBS is a sulfonamide-based compound that has been synthesized using different methods.

Scientific Research Applications

Tautomeric Behavior Investigation

Tautomeric Studies and Spectroscopic Methods

Sulfonamide derivatives are a focal point in bioorganic and medicinal chemistry due to their molecular conformation or tautomeric forms, which are pivotal for their pharmaceutical and biological activities. An investigation into the tautomeric behavior of a similar sulfonamide compound using Fourier Transform infrared and nuclear magnetic resonance spectroscopy revealed insights into molecular structures and activities (Erturk, Gumus, Dikmen, & Alver, 2016).

Biocatalysis in Drug Metabolism

Microbial-based Biocatalysis

The application of microbial-based systems for the production of mammalian metabolites of biaryl-bis-sulfonamides showcases a novel approach in drug metabolism studies. This method facilitates the production of significant quantities of metabolites for structural characterization, offering a powerful tool for understanding drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).

Development of Fluorescent Molecular Probes

Fluorescent Solvatochromic Dyes

Sulfonamide derivatives have been utilized in creating fluorescent solvatochromic dyes, serving as molecular probes for studying various biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, aiding in intramolecular charge transfer studies and the development of ultrasensitive probes (Diwu et al., 1997).

Synthesis of Novel Heterocyclic Compounds

Antibacterial Heterocyclic Compounds

The quest for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds demonstrate significant antibacterial activity, highlighting the potential of sulfonamide derivatives in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Carbonic Anhydrase Inhibition

Inhibition of Carbonic Anhydrase Isozymes

Sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrase isozymes, with applications in treating conditions such as glaucoma. These studies help in understanding the mechanism of action and the development of more effective treatments (Mincione et al., 2005).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c1-22(2)20(18-12-13-25-15-18)14-21-26(23,24)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13,15,20-21H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWBDYOSUPEQHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2670144.png)

![Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2670145.png)

![3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2670146.png)

![ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate](/img/structure/B2670151.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B2670152.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenylthio)acetamide](/img/structure/B2670160.png)